N-(2-methyl-3-phenylmethoxypropyl)-1,2-thiazole-5-carboxamide
Description
N-(2-methyl-3-phenylmethoxypropyl)-1,2-thiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
IUPAC Name |
N-(2-methyl-3-phenylmethoxypropyl)-1,2-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-12(9-16-15(18)14-7-8-17-20-14)10-19-11-13-5-3-2-4-6-13/h2-8,12H,9-11H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCZRDYDJDWVDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=NS1)COCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-3-phenylmethoxypropyl)-1,2-thiazole-5-carboxamide typically involves the reaction of 2-methyl-3-phenylmethoxypropylamine with 1,2-thiazole-5-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as methanol or ethanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and the product is purified using techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-3-phenylmethoxypropyl)-1,2-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
N-(2-methyl-3-phenylmethoxypropyl)-1,2-thiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-methyl-3-phenylmethoxypropyl)-1,2-thiazole-5-carboxamide involves its interaction with specific molecular targets in the body. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular pathways involved are still under investigation, but it is believed that the thiazole ring plays a crucial role in its activity.
Comparison with Similar Compounds
Similar Compounds
N-(2-methyl-3-phenylmethoxypropyl)-1,2-thiazole-5-carboxamide: shares similarities with other thiazole derivatives, such as:
Uniqueness
This compound: is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other thiazole derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
